6-Nonenal

Flavor Chemistry Structure-Odor Relationships Isomeric Potency

6-Nonenal (CAS 2277-20-5, commonly referring to the (E)-isomer) is a monounsaturated nine-carbon aldehyde (C9H16O) with a characteristic peely, citrus, albedo-like odor profile. It exists as two geometric isomers, (E)- and (Z)-6-nonenal, which exhibit markedly different sensory properties and industrial applications.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 2277-20-5
Cat. No. B1237687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nonenal
CAS2277-20-5
Synonyms6-nonenal
6-nonenal, (Z)-isomer
6-trans-nonenal
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC=CCCCCC=O
InChIInChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,9H,2,5-8H2,1H3/b4-3+
InChIKeyRTNPCOBSXBGDMO-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nonenal (E)-isomer CAS 2277-20-5: A High-Potency C9 Alkenal for Flavor & Fragrance Procurement


6-Nonenal (CAS 2277-20-5, commonly referring to the (E)-isomer) is a monounsaturated nine-carbon aldehyde (C9H16O) with a characteristic peely, citrus, albedo-like odor profile [1]. It exists as two geometric isomers, (E)- and (Z)-6-nonenal, which exhibit markedly different sensory properties and industrial applications [2]. This compound is a trace volatile in numerous fruits and serves as a potent character-impact odorant in flavor formulations, requiring careful isomeric specification during sourcing to ensure performance fidelity.

Why Substituting 6-Nonenal with Generic 'Nonenal' or Isomeric Mixtures Compromises Product Performance


The procurement specification for 6-nonenal cannot be satisfied by generic 'nonenal' mixtures or isomeric substitutes due to profound differences in odor threshold and sensory quality. The (E)-isomer possesses an odor threshold in air of 0.05 pmol/stimulant, whereas the (Z)-isomer is 26-fold higher at 1.3 pmol/stimulant—a reversal of the typical trend for alkenal isomers [1]. Furthermore, (E)-6-nonenal is 50 times more potent than nonanal (C9 alkanal) in water [2]. These quantitative disparities, coupled with distinct application-specific uses documented in patents for meat, milk, and citrus flavor enhancement, make isomer-specific sourcing a non-negotiable requirement for reproducible formulation outcomes.

Quantitative Differentiation Evidence for 6-Nonenal (E)-isomer vs. Key Comparators


Odor Threshold in Air: (E)-6-Nonenal vs. (Z)-6-Nonenal

In a direct head-to-head comparison of geometric isomers, the (E)-isomer of 6-nonenal exhibits an odor threshold in air of 0.05 pmol/stimulant, whereas the (Z)-isomer has a threshold of 1.3 pmol/stimulant [1]. This 26-fold difference in potency is exceptional among C6–C9 alkenals, where the E-isomer typically has a higher threshold than the Z-isomer; (E/Z)-6-nonenal is the only pair to invert this pattern [1].

Flavor Chemistry Structure-Odor Relationships Isomeric Potency

Odor Threshold in Water: (E)-6-Nonenal vs. Nonanal (C9 Alkanal)

In a cross-study comparable analysis of cucumber fruit volatiles, the odor threshold of (E)-6-nonenal in water was determined to be 0.02 ng/g, while the corresponding C9 alkanal, nonanal, has a threshold of 1 ng/g under the same assay conditions [1]. This represents a 50-fold higher potency for (E)-6-nonenal.

Aroma Chemistry Cucumber Volatiles Odor Activity Value

Odor Threshold in Water: (E)-6-Nonenal vs. (E)-2-Nonenal (Isomeric C9 Alkenal)

In the same cucumber volatile study, (E)-6-nonenal (threshold 0.02 ng/g) is 25-fold more potent than its isomeric counterpart (E)-2-nonenal (threshold 0.5 ng/g) in water [1]. This highlights that the position of the double bond at C6 confers dramatically higher odor activity compared to the C2 unsaturation.

Flavor Chemistry Unsaturated Aldehydes Odor Threshold

Meat Flavor Imparting Agent for Plant-Based Proteins (Patent Application)

A 2024 patent application (US20240206513A1) explicitly claims (E)-6-nonenal as an active component in a meat flavor-imparting agent for plant protein-containing foods, stating that its inclusion enhances meat flavor [1]. The specification teaches that (E)-6-nonenal can be combined with butanoic acid and/or delta-decalactone for synergistic effect [1].

Food Technology Flavor Modulation Meat Alternatives

Milk Flavor Improving Agent with Defined (E)-6-Nonenal Concentration Range

A Japanese patent (JP6041937B1) claims a milk flavor improving agent comprising (E)-6-nonenal at an exceptionally low concentration range of 0.05 ppt to 2 ppb, specifically to impart rich flavor and milk fat sensation [1]. The patent explicitly defines the active ingredient as the (E)-isomer.

Dairy Flavor Food Additives Formulation

Citrus Flavor Reinforcing Agent with (E)-6-Nonenal as Active Component

Japanese Patent JP2009203438 claims a citrus flavor reinforcing agent having (E)-6-nonenal as an active component, and a flavor perfume composition containing 10⁻⁶ ppm to 10³ ppm of (E)-6-nonenal [1]. The invention specifically targets the provision of a fruit peel-like body in citrus flavors.

Citrus Flavor Flavor Modulation Perfumery

High-Impact Application Scenarios for (E)-6-Nonenal (CAS 2277-20-5) in Flavor & Fragrance


High-Fidelity Melon, Cucumber, and Fruity Flavor Formulations

Leveraging its 50-fold lower threshold vs. nonanal and 25-fold vs. (E)-2-nonenal [1], (E)-6-nonenal is the preferred choice for delivering authentic fruit-like, cucumber, and melon notes at minimal use levels. Isomeric purity is critical, as the (Z)-isomer is 26-fold less potent in air [2] and exhibits a distinct sensory character.

Meat Flavor Enhancement in Plant-Based Protein Products

As claimed in US20240206513A1, (E)-6-nonenal is specifically used to impart meat flavor to plant-protein foods [3]. This patent-protected application represents a high-value differentiator for procurement in the rapidly growing meat-alternative sector.

Milk and Dairy Flavor Improvement at Ultra-Low Concentrations

JP6041937B1 teaches that (E)-6-nonenal at 0.05 ppt to 2 ppb enhances milk richness and fat sensation [4]. This extreme potency justifies investment in high-purity (E)-isomer for dairy and dairy-substitute flavor houses seeking novel, low-usage-level solutions.

Citrus Peel Body Enhancement in Perfumery and Flavors

JP2009203438 protects the use of (E)-6-nonenal as a citrus flavor reinforcing agent, providing peel-like body [5]. This application capitalizes on the compound's intrinsic peely, albedo-like odor character and is not achievable with generic nonenal sources.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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